Ammonium mercuric chloride
Description
Contextualization within Mercury Coordination Chemistry
Ammonium (B1175870) mercuric chloride is a key compound in the broader field of mercury coordination chemistry. The study of mercury(II) complexes with ammonia (B1221849) and chloride ions reveals a rich diversity of structures and bonding. The interaction of the mercury(II) ion with ammonia can lead to the formation of various ammine complexes, such as [Hg(NH₃)₄]²⁺. nih.gov The coordination chemistry is further complicated by the presence of chloride ions, which can also act as ligands, leading to a variety of chloro- and ammine-chloro complexes. The specific compound formed is highly dependent on factors such as the stoichiometry of the reactants, temperature, and pH.
Historical Development of Ammonium Mercuric Chloride Investigations
Historically known as "ammoniated mercury" or "white precipitate," the investigation of this compound dates back to early explorations in inorganic chemistry. pandoraindia.comwikipedia.orgsi.edu Early synthetic methods involved the straightforward reaction of mercuric chloride (HgCl₂) with aqueous ammonia, resulting in the precipitation of the white, solid compound. This reaction, while seemingly simple, was noted for its sensitivity to reaction conditions. Historically, the compound found use in various topical applications, but these have been discontinued (B1498344) due to the recognized toxicity of mercury compounds. pandoraindia.comwikipedia.orgontosight.ai The National Museum of American History holds a sample of "Mercury-Ammonium Chloride (Ammoniated Mercury: White Precipitate)," highlighting its historical significance. si.edu
Modern Chemical Classification and Nomenclature within Mercury(II) Systems
Modern chemical understanding classifies this compound within the broader family of mercury(II) amidochlorides and related complexes. The nomenclature can be complex due to the existence of several related species. The primary compound of interest is often referred to as mercuric amidochloride, with the chemical formula HgNH₂Cl. pandoraindia.comwikipedia.orgottokemi.com However, other related compounds can be formed from the reaction of mercuric chloride and ammonia under different conditions.
The reaction between mercuric chloride and ammonia can yield different products, which can be considered structural isomers or distinct compounds within the same chemical system. Two prominent examples are:
Mercuric Amidochloride (HgNH₂Cl): This compound, also known as aminomercuric chloride, is a one-dimensional polymer with the formula (HgNH₂)nCln. wikipedia.orgmubychem.com It is a white, crystalline powder that is insoluble in water. pandoraindia.comwikipedia.org It is formed by the reaction of mercuric chloride with ammonia.
Ammonium Tetrachloromercurate(II) ((NH₄)₂[HgCl₄]): Also known as diammonium tetrachloromercurate, this compound has the formula (NH₄)₂[HgCl₄]. ontosight.ai It is a salt containing the tetrachloromercurate(II) anion, [HgCl₄]²⁻, and ammonium cations, NH₄⁺. This white crystalline solid is soluble in water. ontosight.ai
The formation of one isomer over the other is influenced by the specific reaction conditions, such as the relative concentrations of the reactants. An excess of ammonia tends to favor the formation of ammine complexes, while the presence of excess chloride ions can lead to the formation of chlorocomplexes like [HgCl₄]²⁻.
Detailed Research Findings
The study of these mercury-ammonia-chloride systems has yielded significant insights into their structure and properties. At the molecular level, HgNH₂Cl is organized as a zig-zag one-dimensional polymer, (HgNH₂)n, with chloride ions acting as counterions. wikipedia.org Research into the coordination chemistry of mercury(II) in ammonia solutions has characterized structures like tetraamminemercury(II) perchlorate (B79767), Hg(NH₃)₄₂, which precipitates as crystalline solids. nih.gov Studies have shown that in aqueous ammonia, the [Hg(NH₃)₄]²⁺ complex is dominant at high ammonia-to-mercury mole ratios. nih.gov
The thermal decomposition of these compounds has also been investigated. For instance, tetraamminemercury(II) perchlorate decomposes to diamminemercury(II) perchlorate, Hg(NH₃)₂₂, upon heating. nih.gov
Data Tables
Table 1: Properties of this compound and Related Compounds
| Property | Mercuric Amidochloride (HgNH₂Cl) | Ammonium Tetrachloromercurate(II) ((NH₄)₂[HgCl₄]) |
| Molecular Formula | HgNH₂Cl pandoraindia.comdrugfuture.com | (NH₄)₂[HgCl₄] ontosight.ai |
| Molecular Weight | 252.07 g/mol drugfuture.comnih.gov | 378.5 g/mol nih.gov |
| Appearance | White, crystalline powder pandoraindia.comwikipedia.org | White crystalline solid ontosight.ai |
| Solubility in Water | Insoluble wikipedia.org | Soluble ontosight.ai |
| Structure | 1-dimensional polymer, (HgNH₂)nCln wikipedia.orgmubychem.com | Contains discrete [HgCl₄]²⁻ anions and NH₄⁺ cations |
Table 2: Nomenclature of Compounds in the Mercury-Ammonia-Chloride System
| Chemical Formula | Common Name(s) | IUPAC Name |
| HgNH₂Cl | Ammoniated mercury, White precipitate, Mercuric amidochloride pandoraindia.comwikipedia.orgdrugfuture.com | Mercury(II) amide chloride wikipedia.org |
| (NH₄)₂[HgCl₄] | Diammonium tetrachloromercurate ontosight.ai | Ammonium tetrachloromercurate(II) |
| Hg(NH₃)₄₂ | Tetraamminemercury(II) perchlorate | Tetraamminemercury(II) perchlorate |
| Hg(NH₃)₂₂ | Diamminemercury(II) perchlorate | Diamminemercury(II) perchlorate |
Structure
2D Structure
Properties
CAS No. |
33445-15-7 |
|---|---|
Molecular Formula |
Cl4H8HgN2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
diazanium;tetrachloromercury(2-) |
InChI |
InChI=1S/4ClH.Hg.2H3N/h4*1H;;2*1H3/q;;;;+2;;/p-2 |
InChI Key |
RVPGISIWDJGAAY-UHFFFAOYSA-L |
Canonical SMILES |
[NH4+].[NH4+].Cl[Hg-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes
Influence of Reactant Stoichiometry
The molar ratio of mercury(II) chloride to ammonia (B1221849) is a critical factor in the synthesis. While the balanced chemical equation suggests a 1:2 molar ratio of HgCl₂ to NH₃ for the formation of mercuric amidochloride, deviations can lead to the formation of different mercury-ammonia complexes. doubtnut.com An excess of ammonia should generally be avoided as it can lead to the formation of the soluble diammine mercury(II) chloride, [Hg(NH₃)₂]Cl₂, which would decrease the yield of the desired insoluble product.
Conversely, adding a solution of mercury(II) chloride to a hot mixture of ammonium (B1175870) hydroxide (B78521) and ammonium chloride can result in the formation of an additive compound, HgCl₂·2NH₃. google.com
| Reactant Ratio (HgCl₂:NH₃) | Primary Product | Solubility |
| 1:2 | Mercuric amidochloride (HgNH₂Cl) | Insoluble |
| Excess NH₃ | Diammine mercury(II) chloride ([Hg(NH₃)₂]Cl₂) | Soluble |
Role of Temperature and pH in Product Purity
Temperature plays a significant role in controlling the precipitation and stability of the product. Maintaining a low temperature, often below 10°C, during the addition of ammonia is recommended to minimize side reactions. The product is stable in air but can darken upon exposure to light. wikipedia.org It decomposes in hot water. noaa.gov
The pH of the reaction medium is also a crucial parameter. The reaction of ammonium mercuric chloride with salicylic (B10762653) acid is carried out in an alkaline medium with a pH of at least 8.5, and preferably between 9.5 and 10.5, to facilitate the reaction. google.com For the coulometric titration of ammonium ions, the pH of the electrolyte solution significantly affects accuracy, with optimal results obtained between pH 8.0 and 8.5. researchgate.net Higher pH values can lead to the evaporation of ammonia, while lower pH values can result in insufficient generation of the titrant or an unfavorable equilibrium constant for the reaction. researchgate.net
| Parameter | Optimal Condition | Reason |
| Temperature | Below 10°C | Mitigates undesirable side reactions. |
| pH (for specific reactions) | 8.0 - 10.5 | Ensures optimal reaction conditions and prevents side reactions like ammonia evaporation. google.comresearchgate.net |
Application of Buffer Systems (e.g., Ammonium Chloride) in Reaction Control
Ammonium chloride solutions, often in combination with ammonia, are used as buffer systems to maintain a stable pH during chemical reactions. wikipedia.orgwestlab.com.au In the context of this compound synthesis, the presence of ammonium chloride in the reaction mixture can help control the pH and influence the equilibrium of the reaction. google.com This is particularly important because the reaction between mercury(II) chloride and ammonia produces ammonium chloride as a byproduct, which can then act as a buffer. doubtnut.com The buffering capacity of the NH₃/NH₄⁺ system is effective in maintaining a specific pH range, which is critical for preventing the formation of unwanted byproducts and ensuring the purity of the final this compound precipitate. researchgate.net
Purification and Isolation Protocols
The final purity of synthesized this compound is critically dependent on the meticulous execution of post-synthesis purification and isolation procedures. These protocols are designed to remove unreacted starting materials, by-products, and other impurities that may be present in the crude product. The inherent properties of this compound, such as its sensitivity to heat and light, necessitate careful control over the purification environment. wikipedia.org
Multi-stage Washing Procedures for Impurity Removal
A multi-stage washing process is a fundamental technique employed to enhance the purity of the precipitated this compound. This method involves sequentially washing the solid product with appropriate solvents to dissolve and remove soluble impurities. The selection of washing solvents and the number of washing stages are critical parameters that influence the final purity of the compound.
The primary objective of the initial washing stages is to remove residual soluble salts, such as unreacted mercury(II) chloride and ammonium chloride, as well as any other water-soluble by-products. Cold deionized water is typically the solvent of choice for this purpose due to the low solubility of this compound in it. wikipedia.org The use of cold water is crucial as the compound decomposes in hot water. wikipedia.org
Subsequent washing stages may employ non-aqueous solvents to remove organic impurities or to displace water from the product prior to drying. A common practice involves washing the precipitate with a water-miscible organic solvent, such as ethanol (B145695) or acetone. biocyclopedia.com This step helps in removing any residual water, which can be challenging to eliminate completely during the drying phase.
A generalized multi-stage washing protocol can be summarized as follows:
Initial Wash with Cold Deionized Water: The crude this compound precipitate is suspended in a volume of cold deionized water, agitated for a specific duration, and then the solid is allowed to settle. The supernatant liquid, containing dissolved impurities, is carefully decanted or removed by filtration. This process is typically repeated multiple times to ensure thorough removal of water-soluble contaminants.
Intermediate Wash with a Water-Miscible Organic Solvent: Following the water washes, the precipitate is washed with a solvent like ethanol. This serves a dual purpose: it removes any organic-soluble impurities and begins the process of dehydrating the solid product.
Final Rinse with a Volatile Solvent: A final rinse with a highly volatile solvent, such as diethyl ether, can be performed to facilitate rapid and complete drying.
The effectiveness of the washing process can be monitored by analyzing the wash liquor for the presence of impurities at each stage.
Table 1: Illustrative Multi-stage Washing Protocol for this compound
| Stage | Washing Solvent | Temperature | Purpose |
| 1-3 | Deionized Water | < 10 °C | Removal of unreacted inorganic salts and water-soluble by-products. |
| 4-5 | Ethanol | Room Temperature | Removal of residual water and organic-soluble impurities. |
| 6 | Diethyl Ether | Room Temperature | Facilitates rapid drying of the final product. |
This table presents a generalized protocol. The exact number of washes and solvent volumes may vary depending on the initial purity of the crude product.
Controlled Drying Techniques for Product Integrity
The final step in the isolation of pure this compound is the removal of any residual solvents from the washed precipitate. The drying process must be carefully controlled to prevent thermal decomposition and photodegradation of the compound. wikipedia.org Given that this compound is known to darken upon exposure to light, all drying procedures should be conducted in the absence of light. wikipedia.org
Several controlled drying techniques can be employed, with the choice depending on the scale of the synthesis and the desired final purity.
Vacuum Drying:
This is a widely used and effective method for drying heat-sensitive compounds. biocyclopedia.com The wet, washed precipitate is placed in a vacuum desiccator or a vacuum oven. The application of a vacuum reduces the boiling points of the residual solvents, allowing for their removal at or below room temperature. This minimizes the risk of thermal decomposition. The desiccator should contain a suitable desiccant, such as anhydrous calcium chloride or silica (B1680970) gel, to absorb the evaporated solvent molecules. wikipedia.org For enhanced efficiency, a cold trap, often cooled with liquid nitrogen, can be placed between the desiccator and the vacuum pump to condense and trap the solvent vapors, preventing them from contaminating the pump oil.
Air Drying in a Desiccator:
For smaller quantities, the product can be air-dried by spreading it thinly on a watch glass and placing it inside a desiccator containing a desiccant. biocyclopedia.com The desiccator should be covered to protect the compound from light. While simpler than vacuum drying, this method is generally slower.
Inert Gas Flow:
A stream of dry, inert gas, such as nitrogen or argon, can be passed over the product to carry away solvent vapors. pitt.edu This can be performed at ambient temperature and is particularly useful for removing the last traces of volatile organic solvents.
Oven drying at elevated temperatures is generally not recommended for this compound due to its thermal instability.
Table 2: Comparison of Controlled Drying Techniques for this compound
| Drying Technique | Operating Principle | Advantages | Disadvantages |
| Vacuum Drying | Reduction of pressure to lower the boiling point of solvents. biocyclopedia.com | Efficient removal of solvents at low temperatures, minimizing thermal decomposition. biocyclopedia.com | Requires specialized equipment (vacuum pump, desiccator/oven). |
| Air Drying in a Desiccator | Absorption of solvent vapors by a desiccant in a closed, dark environment. biocyclopedia.com | Simple setup, suitable for small quantities. | Slower than vacuum drying. |
| Inert Gas Flow | A stream of dry, inert gas carries away solvent vapors. pitt.edu | Gentle drying method, prevents oxidation. | May be less efficient for removing less volatile solvents. |
The selection of the appropriate drying technique is crucial for obtaining a pure, stable, and solvent-free final product.
Structural Elucidation and Crystallographic Analysis of Ammonium Mercuric Chloride Compounds
The designation "Ammonium mercuric chloride" can refer to several distinct inorganic compounds, most notably Ammonium (B1175870) tetrachloromercurate(II) ((NH₄)₂HgCl₄) and Ammonium trichloromercurate(II) (NH₄HgCl₃). The structural characterization of these substances is crucial for understanding their chemical and physical properties. This analysis relies heavily on a combination of spectroscopic and diffraction techniques to map their intricate atomic arrangements in the solid state.
Chemical Reactivity and Transformation Pathways
Thermal Decomposition Mechanisms
The thermal decomposition of ammonium (B1175870) mercuric chloride is a complex process involving sublimation and the evolution of several gaseous products.
Sublimation and Gaseous Product Evolution upon Heating
Upon heating, ammonium mercuric chloride does not melt but instead sublimes. wikipedia.org This sublimation is not a simple phase transition but a decomposition reaction. The solid, when heated, breaks down into gaseous products. wikipedia.orgnih.gov While it appears to be a physical change, it is a reversible chemical reaction where the compound decomposes upon heating and can reform upon cooling. youtube.com The process is endothermic and favored at high temperatures due to a positive change in entropy. stackexchange.com
The primary decomposition reaction is the reversible breakdown into ammonia (B1221849) (NH₃) and hydrogen chloride (HCl) gases. youtube.comwikipedia.org This is represented by the equilibrium reaction:
NH₄Cl(s) ⇌ NH₃(g) + HCl(g) stackexchange.comwikipedia.org
It is crucial to note that the gaseous phase is a mixture of ammonia and hydrogen chloride, not vaporized ammonium chloride. youtube.com As these gases move to cooler areas, they recombine to form solid ammonium chloride again, which is observed as a white deposit. youtube.com
Identification and Analysis of Thermal Decomposition Byproducts
Further heating to higher temperatures, such as dull red heat, leads to a more extensive and irreversible decomposition. wikipedia.org The byproducts of this intense thermal decomposition include:
Mercury: The compound decomposes to release elemental mercury vapor. wikipedia.orgnih.gov
Hydrogen Chloride: As a primary product of the initial decomposition, hydrogen chloride gas is present. wikipedia.orgnih.gov
Nitrogen Oxides: At higher temperatures, nitrogen-containing components can oxidize to form various nitrogen oxides (NOx). wikipedia.orgnih.govmubychem.com
Sealed containers of this compound may explode when heated due to the buildup of these gaseous products. wikipedia.org The thermal decomposition process can be utilized for the analysis of mercury compounds, where controlled heating liberates mercury for detection. epa.gov
Reactions with Inorganic Reagents
This compound displays distinct reactivity with various inorganic reagents, leading to the formation of different compounds and the release of ammonia.
Interactions with Strong Bases and Ammonia Release
When treated with strong bases like sodium hydroxide (B78521) (NaOH), this compound decomposes. drugfuture.com This reaction results in the evolution of ammonia gas (NH₃) and the formation of a yellow precipitate. mubychem.comdrugfuture.com The general reaction can be represented as:
Hg(NH₂)Cl + NaOH → HgO + NaCl + NH₃
This reaction is a characteristic test for the compound, where the smell of ammonia and the color change are key indicators. mubychem.comdrugfuture.com
Formation of Derivative Mercury Compounds (e.g., Millon's Base, Hg₂(OH)N·xH₂O)
The addition of a base to this compound can lead to the formation of a complex compound known as Millon's base. wikipedia.org The general formula for Millon's base is often given as [Hg₂N]OH·xH₂O. wikipedia.org The formation of Millon's base and its derivatives is a key aspect of mercury-ammonia chemistry. sciencemadness.org The iodide of Millon's base, for instance, is a brown precipitate formed in the presence of ammonia and is used in the qualitative analysis for ammonium ions with Nessler's reagent. vedantu.com
Reactivity with Thiosulfate (B1220275) Solutions
This compound is soluble in a cold solution of sodium thiosulfate (Na₂S₂O₃), a reaction that also evolves ammonia. drugfuture.com This solubility is due to the formation of a complex. ajsonline.org Gentle heating of this solution produces a rust-colored mixture, from which a red precipitate can be obtained. drugfuture.com Stronger heating of the mixture leads to the formation of a black precipitate. drugfuture.com This reactivity with thiosulfate solutions provides a method for dissolving and analyzing the compound. usf.edu
Photochemical Reactivity
Ammoniated mercury, also known as mercuric amidochloride (HgNH₂Cl), is known to be sensitive to light. wikipedia.org Exposure to light causes the white, crystalline powder to darken, indicating a photochemical decomposition or transformation. google.com
Stabilization Strategies:
To mitigate photodegradation and maintain the stability of this compound, several strategies are employed, primarily centered around limiting its exposure to light.
Light-Resistant Storage: The most critical stabilization method is the use of well-closed, light-resistant containers for storage. exsyncorp.comdrugfuture.com This physical barrier prevents photons from initiating the degradation process.
Protection During Synthesis and Handling: During the synthesis of mercuric amidochloride, it is recommended to air-dry the precipitate in a desiccator while protecting it from light. This ensures the stability of the final product.
Control of Reaction Conditions: While not a direct stabilization method against light, controlling the synthesis conditions, such as maintaining a low temperature (below 10°C) and using buffering agents like ammonium chloride, can enhance the purity and initial stability of the compound, which may indirectly affect its photosensitivity.
The darkening of ammoniated mercury upon light exposure is a significant consideration in its handling, storage, and application, particularly in historical pharmaceutical preparations where it was used in ointments.
Table 2: Photochemical Reactivity and Stabilization of this compound
| Phenomenon | Observation | Primary Cause | Stabilization Strategies |
|---|---|---|---|
| Light-Induced Degradation | Darkening of the white powder | Formation of elemental mercury through photochemical decomposition | Store in well-closed, light-resistant containers; Protect from light during synthesis and drying |
Analytical Chemistry Methodologies for Research Applications
Qualitative Detection and Identification in Complex Mixtures
Qualitative analysis focuses on identifying the presence of the specific ions that constitute ammonium (B1175870) mercuric chloride: the ammonium cation (NH₄⁺), the mercuric cation (Hg²⁺), and the chloride anion (Cl⁻).
Simple, reagent-based tests can confirm the presence of each ion through characteristic reactions that produce a visible change, such as the formation of a precipitate or a color change. geniebook.com
Ammonium Ion (NH₄⁺): The presence of ammonium ions is confirmed by adding a strong base, such as sodium hydroxide (B78521), and gently warming the solution. chemguide.uk This liberates ammonia (B1221849) gas, which can be identified by its pungent odor or its ability to turn moist red litmus (B1172312) paper blue. chemguide.uksavemyexams.com
Mercuric Ion (Hg²⁺): Several reagents can identify mercuric ions. The addition of hydrogen sulfide (B99878) in an acidic medium produces a black precipitate of mercuric sulfide. allaboutchemistry.net Adding aqueous ammonia results in a white precipitate, while sodium hydroxide yields a yellow precipitate of mercuric oxide. allaboutchemistry.netdrugfuture.comlibretexts.org Potassium iodide solution gives a characteristic red precipitate of mercuric iodide, which dissolves when excess reagent is added. allaboutchemistry.netdrugfuture.com
Chloride Ion (Cl⁻): The standard test for chloride ions involves acidifying the sample with dilute nitric acid and then adding silver nitrate (B79036) solution. unacademy.comyoutube.comvedantu.comchemrevise.org The formation of a curdy white precipitate of silver chloride indicates the presence of chloride. unacademy.comyoutube.com This precipitate is notably soluble in ammonia solution, a confirmatory observation. unacademy.com
| Ion | Reagent | Positive Observation | Reference |
|---|---|---|---|
| Ammonium (NH₄⁺) | Sodium Hydroxide (NaOH) and heat | Ammonia gas evolved, turns damp red litmus paper blue | chemguide.uksavemyexams.com |
| Mercuric (Hg²⁺) | Hydrogen Sulfide (H₂S) | Black precipitate (HgS) | allaboutchemistry.net |
| Potassium Iodide (KI) | Red precipitate (HgI₂), soluble in excess KI | allaboutchemistry.netdrugfuture.com | |
| Aqueous Ammonia (NH₃) | White precipitate | allaboutchemistry.netlibretexts.org | |
| Chloride (Cl⁻) | Silver Nitrate (AgNO₃) after adding Nitric Acid (HNO₃) | White precipitate (AgCl), soluble in NH₃ solution | unacademy.com |
In analytical chemistry, mercury compounds are utilized as reagents for various applications, including the detection of specific ions and the synthesis of other mercury-containing compounds. ontosight.ai The distinct precipitation and complex-forming reactions of mercuric and chloride ions are foundational in classical qualitative analysis schemes for separating and identifying ions in unknown samples. Ammoniated mercury itself can be used in the production of other mercury compounds for research purposes. ontosight.ai
Quantitative Analysis Techniques
Quantitative methods are employed to determine the exact amount or concentration of each component in a sample of ammonium mercuric chloride.
Titration is a primary technique for quantifying the components of this compound.
Acid/Base Titration for Ammonia: A specified amount of the compound is dissolved and reacted with potassium iodide. mubychem.comdrugfuture.com The resulting solution can then be titrated with a standardized solution of a strong acid, such as hydrochloric acid, using an indicator like methyl red to determine the endpoint. mubychem.comdrugfuture.com
Titration for Chloride:
Mercurimetric Titration: This method involves titrating the chloride sample with a standard solution of mercuric nitrate. nemi.govnemi.gov Chloride and mercuric ions form a stable, soluble complex. nemi.gov An indicator, such as diphenylcarbazone, is used to signal the endpoint by forming a purple-colored complex with the first excess of mercuric ions. nemi.govnemi.gov The titration is best performed within a pH range of 2.3 to 3.6. nemi.govnemi.gov
Potentiometric Titration: A highly accurate and widely used technique for chloride determination is potentiometric titration. metrohm.commetrohm.com This method involves titrating the sample with a standard silver nitrate solution and using a silver electrode to monitor the change in electrical potential. metrohm.commetrohm.comyoutube.com A sharp change in voltage occurs at the equivalence point, where all chloride ions have precipitated as silver chloride. metrohm.com This method is specified in various standards by organizations like AOAC, ASTM, and ISO. metrohm.com
| Component | Method | Titrant | Indicator/Detection Method | Reference |
|---|---|---|---|---|
| Ammonia | Acid-Base Titration | Hydrochloric Acid (HCl) | Methyl Red | mubychem.comdrugfuture.com |
| Chloride | Mercurimetric Titration | Mercuric Nitrate (Hg(NO₃)₂) | Diphenylcarbazone | nemi.govnemi.gov |
| Potentiometric Titration | Silver Nitrate (AgNO₃) | Silver Electrode | metrohm.commetrohm.com |
Gravimetric analysis offers a method for determining the mercury content by converting it into a stable, insoluble compound that can be weighed. The most common approach is the precipitation of mercury as mercuric sulfide (HgS). acs.orggoogle.com
The process involves passing hydrogen sulfide gas through an acidified solution of the mercury salt. allaboutchemistry.net This results in the formation of a black precipitate of mercuric sulfide, which has very low solubility. allaboutchemistry.net The precipitate is carefully collected by filtration, washed to remove impurities, dried to a constant weight, and then weighed. acs.org A potential complication of this method is the co-precipitation of elemental sulfur, which can lead to inaccurate results. acs.org A technique to correct for this involves dissolving the weighed precipitate in cold concentrated hydriodic acid, which dissolves the mercuric sulfide but not the sulfur. The residual sulfur is then weighed, and its mass is subtracted from the initial precipitate weight to find the true mass of the mercuric sulfide. acs.org
Spectroscopic methods provide an alternative for quantifying the components, particularly the chloride ion. A common colorimetric method relies on the use of mercuric thiocyanate (B1210189). oup.comoup.comontosight.ai In this procedure, chloride ions in the sample displace thiocyanate ions from mercuric thiocyanate. oup.comatlas-medical.com The liberated thiocyanate ions then react with ferric ions (Fe³⁺), typically from an iron alum solution, to form a reddish-orange ferric thiocyanate complex. oup.comontosight.aijst.go.jp The intensity of the resulting color, which is directly proportional to the original chloride concentration, is measured using a spectrophotometer at a wavelength of approximately 460 nm or 480 nm. oup.comatlas-medical.com
Speciation and Elemental Analysis of Mercury in Analytical Contexts
The accurate determination of mercury (Hg) content and its chemical form, or speciation, is of paramount importance in analytical chemistry, given the varying toxicity and environmental fate of different mercury compounds. For a specific compound such as this compound, which is understood to be the double salt diammonium tetrachloromercurate(II) ((NH₄)₂[HgCl₄]), a combination of elemental analysis and speciation techniques is employed to fully characterize the substance and its behavior in various matrices.
In solution, diammonium tetrachloromercurate(II) dissociates to form the tetrachloromercurate(II) anion, [HgCl₄]²⁻, and ammonium cations, NH₄⁺. The speciation of mercury in this context primarily involves the determination of the stable [HgCl₄]²⁻ complex and any potential dissociation products, such as HgCl₂, HgCl₃⁻, or even elemental mercury (Hg⁰) under certain conditions. The analytical methodologies must be sensitive enough to detect these species at low concentrations and robust enough to handle the sample matrix.
Elemental Analysis of Mercury
A fundamental aspect of analyzing this compound is the determination of its total mercury content. Several instrumental techniques are well-suited for this purpose, offering high sensitivity and accuracy.
Cold Vapor Atomic Absorption Spectrometry (CVAAS) and Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) are two of the most common and sensitive techniques for mercury analysis. spectroscopyonline.com In these methods, mercury in the sample is chemically reduced to its volatile elemental form (Hg⁰). This vapor is then purged from the solution and carried into the optical path of a spectrometer. CVAAS measures the absorption of light by the mercury atoms at a specific wavelength, while CVAFS measures the fluorescence emitted by excited mercury atoms. CVAFS generally offers lower detection limits, often in the parts-per-trillion (ppt) range. spectroscopyonline.com For a solid sample like this compound, a digestion step is first required to bring the mercury into an aqueous solution before reduction.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is another powerful technique for the elemental analysis of mercury. It offers excellent sensitivity and the ability to perform isotopic analysis. spectroscopyonline.com A solution containing the sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then separated by their mass-to-charge ratio and detected. While extremely sensitive, ICP-MS can be subject to interferences, and special care, such as the addition of gold to sample handling components, may be needed to prevent signal instability due to mercury's memory effects. spectroscopyonline.com
The following table summarizes the typical performance of these techniques for total mercury determination.
| Analytical Technique | Typical Detection Limit (ng/L) | Dynamic Range | Key Advantages | Key Disadvantages |
| CVAAS | 5 | 2-3 orders of magnitude | Abundance of methods, lower cost | Lower sensitivity than CVAFS |
| CVAFS | < 0.1 (as low as 0.02 with preconcentration) | Wide | High sensitivity and selectivity | Potential for interferences |
| ICP-MS | < 1 | Several orders of magnitude | High sensitivity, isotopic analysis | Higher cost, potential for memory effects and interferences |
Table 1: Comparison of Common Analytical Techniques for Total Mercury Determination. spectroscopyonline.com
Speciation Analysis of Mercury
Speciation analysis goes beyond total elemental concentration to identify and quantify the different chemical forms of mercury present in a sample. For this compound, this would involve analyzing the [HgCl₄]²⁻ complex and its potential dissociation products. Hyphenated techniques, which combine a separation method with a sensitive detector, are the cornerstone of mercury speciation analysis.
High-Performance Liquid Chromatography (HPLC) coupled with a mercury-specific detector like ICP-MS or CVAFS is a widely used approach. HPLC separates the different mercury species based on their chemical properties as they pass through a column. The eluent from the column is then directly introduced into the detector for quantification. The choice of HPLC column and mobile phase is critical for achieving good separation of the target mercury species. For instance, reversed-phase chromatography with a mobile phase containing a complexing agent like L-cysteine (B1669680) is often used to separate inorganic mercury from organomercury compounds. nih.gov
Gas Chromatography (GC) coupled with detectors like pyrolysis-AFS can also be used, particularly for volatile or semi-volatile mercury compounds. For non-volatile species like the tetrachloromercurate(II) ion, a derivatization step would be necessary to convert them into a form suitable for GC analysis.
The following table presents a summary of a study on the determination of different mercury species using HPLC-CV-AFS, illustrating the typical performance of such a system.
| Mercury Species | Detection Limit (µg/kg) | Relative Standard Deviation (%) |
| Methylmercury (B97897) chloride | 0.20 | 3.1 - 8.2 |
| Inorganic mercury (Hg²⁺) | 0.07 | - |
| Phenylmercury chloride | 0.06 | - |
| Ethylmercury chloride | 0.12 | - |
Table 2: Performance of an HPLC/CV-AFS Method for Mercury Speciation. researchgate.net (Note: This data is for various mercury species and serves as an example of the technique's capability; specific data for the tetrachloromercurate(II) anion from this compound may vary.)
Research Findings
While specific research focusing exclusively on the analytical methodologies for pure this compound ((NH₄)₂[HgCl₄]) is limited in publicly available literature, extensive research exists on the analysis of the tetrachloromercurate(II) ion, often using the potassium salt (K₂[HgCl₄]) as a standard. These studies provide valuable insights applicable to the ammonium salt.
For instance, complexometric titration is a classical chemical method that can be used for the determination of mercury(II) in solution. In this method, a solution containing Hg(II) is treated with an excess of a complexing agent like EDTA. The unreacted EDTA is then back-titrated with a standard solution of a different metal ion. Subsequently, a selective masking agent is added to displace the mercury from the EDTA complex, and the released EDTA is titrated again. This allows for the indirect quantification of the mercury content. chemijournal.comconicet.gov.ar
Research on the thermal decomposition of mercury compounds also provides a basis for analytical methods. Studies have shown that different mercury compounds decompose at characteristic temperatures. researchgate.net This principle can be utilized in thermal desorption techniques coupled with a detector to identify and quantify mercury species in a sample. Upon heating, this compound is expected to decompose, releasing volatile mercury species that can be quantified.
Environmental Transformation and Biogeochemical Pathways
Chemical Transformations of Mercury Species in Environmental Media
Once introduced into environmental media such as water or soil, inorganic mercury(II) compounds like ammonium (B1175870) mercuric chloride undergo various chemical transformations. These abiotic processes are critical components of mercury's biogeochemical cycle. nih.gov
The redox state of mercury is a primary determinant of its environmental behavior. mdpi.com Mercury primarily exists in two oxidation states in the environment: elemental mercury (Hg(0)) and divalent mercury (Hg(II)). mdpi.com The conversion between these states is a crucial process influencing mercury's transport and availability. mdpi.comresearchgate.net
Reduction of Mercury(II): Divalent mercury (Hg(II)) can be reduced to volatile elemental mercury (Hg(0)), a process that facilitates its removal from aquatic systems and transport into the atmosphere. mdpi.comacs.org This reduction can occur through several abiotic pathways:
Photochemical Reduction: In surface waters, sunlight can drive the reduction of Hg(II) species. mdpi.comnih.gov This process is often mediated by dissolved organic matter (DOM), which can absorb light and facilitate the transfer of electrons to Hg(II). mdpi.comresearchgate.net Low-molecular-weight organic acids have also been shown to participate in the photochemical reduction of Hg(II). mdpi.com
Dark Reduction: In environments devoid of light, such as deep water and sediments, Hg(II) reduction can still occur. mdpi.comresearchgate.net Reduced natural organic matter (NOM) is a key player in this process, with functional groups like quinones acting as electron donors to reduce Hg(II). acs.orgacs.orgnih.gov Studies have shown that under dark, anoxic conditions, reduced NOM can reduce Hg(II) at rates ranging from 0.4 to 5.5 h⁻¹, which can be significantly faster than photochemical reduction in surface waters. mdpi.comacs.orgnih.gov
Oxidation of Elemental Mercury(0): Conversely, elemental mercury can be oxidized back to the more reactive Hg(II) form. In the atmosphere, oxidants like ozone (O₃) and hydroxyl radicals can oxidize Hg(0). mdpi.comresearchgate.net In aquatic systems, dissolved organic matter can also mediate the oxidation of Hg(0), particularly through thiol functional groups. acs.orgnih.gov This dual role of NOM in both reducing Hg(II) and oxidizing Hg(0) highlights its critical influence on mercury speciation. acs.orgnih.gov
The presence of other ions, such as chloride (Cl⁻), can significantly impact these redox reactions. High concentrations of chloride ions can form stable complexes with Hg(II), which slows down the rate of its reduction. mdpi.com
Inorganic mercury(II) from a source like ammonium mercuric chloride can exist in various forms in the environment, depending on the local chemical conditions. The interconversion between these forms is largely driven by dissolution, precipitation, and complexation reactions. tandfonline.com
When this compound enters an aquatic system, it can dissolve, releasing mercuric ions (Hg²⁺), ammonium ions (NH₄⁺), and chloride ions (Cl⁻). The free Hg²⁺ ion is highly reactive and will readily interact with other available ligands in the water and sediment. nih.gov
Complexation with Organic Matter: Hg(II) has a high affinity for binding with dissolved organic carbon (DOC), particularly with sulfur-containing functional groups (thiols) within humic and fulvic acids. acs.orgtandfonline.com This complexation increases the solubility and mobility of mercury in aquatic systems. tandfonline.com
Precipitation with Sulfides: In anoxic (oxygen-deficient) environments, such as sediments, Hg(II) reacts readily with sulfide (B99878) ions (S²⁻) to form highly insoluble mercuric sulfide (HgS), also known as cinnabar. clu-in.orgresearchgate.netwikipedia.org This process effectively sequesters mercury from the water column, although it can be remobilized if environmental conditions change. tandfonline.comclu-in.org The solubility of HgS can increase in acidic conditions. tandfonline.com
Formation of Hydroxide (B78521) and Chloride Complexes: In water, Hg(II) can also form complexes with hydroxide (OH⁻) and chloride (Cl⁻) ions. The specific complex formed (e.g., HgCl₂, Hg(OH)₂, HgCl₃⁻) depends on the pH and chloride concentration of the water. mdpi.com
The following table summarizes the key interconversion pathways for inorganic mercury.
Key Interconversion Pathways of Inorganic Mercury
| Process | Reactant(s) | Product(s) | Environmental Conditions | Significance |
|---|---|---|---|---|
| Complexation | Hg²⁺, Dissolved Organic Matter (DOM) | Hg-DOM complexes | Aquatic systems | Increases mercury solubility and mobility. tandfonline.com |
| Precipitation | Hg²⁺, Sulfide (S²⁻) | Mercuric Sulfide (HgS) | Anoxic sediments | Sequesters mercury, reducing its bioavailability. clu-in.orgresearchgate.net |
| Photochemical Reduction | Hg(II) complexes, Light | Elemental Mercury (Hg(0)) | Sunlit surface waters | Volatilization and atmospheric transport of mercury. mdpi.comnih.gov |
| Dark Reduction | Hg(II), Reduced Natural Organic Matter | Elemental Mercury (Hg(0)) | Anoxic waters and sediments | Important reduction pathway in the absence of light. acs.orgnih.gov |
| Oxidation | Hg(0), Oxidants (e.g., O₃, DOM-thiols) | Hg(II) species | Atmosphere, Aquatic systems | Makes mercury available for methylation and deposition. mdpi.comacs.org |
Microbial-Mediated Transformations
Microorganisms are central to the biogeochemical cycling of mercury, mediating key transformations that significantly influence its fate and toxicity. nih.govnsf.govresearchgate.net
Many bacteria have evolved resistance mechanisms to cope with the toxic effects of mercury. researchgate.netnih.gov These mercury-resistant bacteria play a crucial role in the global mercury cycle by transforming toxic mercury compounds into less harmful forms. nih.govoup.com The most well-studied mechanism of resistance is encoded by the mer operon, a set of genes that allows bacteria to detoxify both inorganic and organic mercury. nih.govfrontiersin.org
The primary function of the mer operon is to reduce toxic ionic mercury (Hg(II)) to relatively inert, volatile elemental mercury (Hg(0)), which then diffuses out of the cell. oup.comfrontiersin.orgnih.gov By carrying out this transformation, these microbes actively participate in mercury's biogeochemical cycle, influencing the amount of Hg(II) available for other processes like methylation and contributing to the re-emission of mercury into the atmosphere. nih.govoup.com The presence and activity of these resistant microbial communities can, therefore, lower the net amount of mercury available for entry into the food web. oup.com
The key enzyme responsible for the reduction of Hg(II) in mercury-resistant bacteria is mercuric reductase (MerA). frontiersin.orgwikipedia.org This enzyme is a flavin-dependent oxidoreductase that catalyzes the two-electron reduction of Hg(II) to Hg(0) using NADPH as an electron donor. wikipedia.orguniprot.org
The Process in Pseudomonas putida : Pseudomonas putida is a gram-negative bacterium that has been extensively studied for its robust ability to resist and reduce mercury. nih.govresearchgate.netijnrd.org Strains of P. putida isolated from contaminated environments often harbor the mer operon. nih.govresearchgate.net
The detoxification process involves several steps:
Transport: Toxic Hg(II) ions are captured in the periplasm and transported across the cell membrane into the cytoplasm by a series of proteins encoded by the mer operon, such as MerP and MerT. frontiersin.orgwikipedia.org
Reduction: Once in the cytoplasm, the MerA enzyme catalyzes the reduction of Hg(II) to Hg(0). wikipedia.orgresearchgate.net
Expulsion: The resulting elemental mercury is much less reactive and is volatile, allowing it to diffuse out of the bacterial cell. frontiersin.orgnih.gov
Research has demonstrated the effectiveness of P. putida in remediating mercury-contaminated water. nih.govijnrd.org For instance, one study showed that a new strain, Pseudomonas sp. B50A, was able to remove 86% of the initial mercury from a culture medium. nih.gov The mercuric reductase from this strain showed optimal activity at a pH of 8 and temperatures between 37°C and 45°C. nih.gov Another study using P. putida biofilms to treat wastewater from chloralkali plants achieved mercury retention efficiencies between 90% and 98%. nih.gov
The following table summarizes findings from studies on mercury reduction by Pseudomonas species.
Mercury Removal Efficiency by Pseudomonas Strains
| Bacterial Strain | Reported Removal/Reduction Efficiency | Key Findings | Source |
|---|---|---|---|
| Pseudomonas putida Spi3 | 90-98% | Effectively treated chloralkali wastewater with high chloride concentrations. | nih.gov |
| Pseudomonas sp. B50A | 86% | Enzyme (MerA) activity was optimal at pH 8 and 37-45°C. | nih.gov |
| Pseudomonas aeruginosa | ~85% | Showed higher bioremediation capacity than P. putida in a comparative lab study. | ijnrd.org |
| Pseudomonas putida | ~78% | Demonstrated significant mercury removal at a concentration of 10 µg/ml. | ijnrd.org |
Environmental Fate and Transport Mechanisms
The ultimate fate of mercury released into the environment is determined by its transport across different environmental compartments: the atmosphere, water, soil, and biota. nih.govnih.govtandfonline.com Inorganic mercury compounds, once transformed, are subject to these transport mechanisms.
Elemental mercury (Hg(0)), produced from the reduction of Hg(II) by chemical or microbial processes, is volatile and has a relatively long atmospheric residence time (0.5 to 2 years). nih.govnh.gov This allows for its long-range transport around the globe. nih.govdovepress.com
Eventually, atmospheric Hg(0) is oxidized back to Hg(II), which is more water-soluble. mdpi.com This oxidized mercury is then removed from the atmosphere through wet deposition (in rain and snow) and dry deposition (as particles). nih.govclu-in.orgjpmph.org This deposition is a primary pathway for mercury to enter aquatic and terrestrial ecosystems. nih.govnh.gov
Once in soil or water, the fate of the deposited Hg(II) is complex:
Runoff and Leaching: Mercury can be transported from soils into rivers and lakes via surface runoff and can leach into groundwater. nih.govtandfonline.comclu-in.org
Sorption to Sediments: Hg(II) strongly binds to particles in soil and sediment, particularly those rich in organic matter and sulfides. nih.govtandfonline.com This can lead to the accumulation of mercury in the sediments of aquatic bodies. nih.govjpmph.org
Re-emission: Some of the deposited mercury can be reduced back to Hg(0) and re-emitted to the atmosphere, continuing the cycle. nh.gov
Bioaccumulation: A portion of the inorganic mercury, particularly after being converted to methylmercury (B97897) by other microbial processes, can be taken up by organisms and enter the food web. nih.govnih.gov
Mobility and Speciation in Aquatic and Terrestrial Systems
The mobility and speciation of mercury released from this compound are governed by a complex interplay of physical, chemical, and biological processes in both aquatic and terrestrial environments.
Mobility:
This compound is characterized as a white, crystalline solid that is insoluble in water but decomposes in hot water. mst.dk This low solubility suggests that its direct mobility in soils and aquatic systems is limited under normal conditions. However, environmental conditions can lead to its transformation into more mobile forms. For instance, the presence of high chloride concentrations in water can enhance the mobility of mercury. epa.gov
In terrestrial systems, mercury mobility is significantly influenced by soil composition. The presence of organic matter, such as humic and fulvic acids, can bind mercury species, affecting their transport. epa.gov While this binding can reduce mobility, the formation of complexes with dissolved organic matter can also facilitate the transport of mercury in soil porewater and runoff. epa.gov The application of sludge as a soil amendment is generally not expected to increase the solubility or mobility of mercury. epa.gov
Speciation:
Once in the environment, inorganic mercury compounds like this compound can undergo various transformation reactions. epa.gov A critical transformation is the microbial methylation of inorganic mercury (Hg(II)) to form the highly toxic and bioaccumulative methylmercury (CH₃Hg⁺). epa.govepa.gov This process is particularly prevalent in anoxic conditions found in sediments and flooded soils. epa.gov
Conversely, demethylation processes can convert methylmercury back to inorganic mercury. epa.gov The speciation of mercury in aquatic systems is also heavily influenced by the presence of various ligands. Inorganic ligands such as hydroxide, chloride, and sulfide, as well as dissolved organic matter, play a major role in determining the chemical form of dissolved mercury. The interaction of mercury with ammonia (B1221849) and ammonium species is particularly relevant in environmental studies as these interactions can significantly influence mercury's mobility, speciation, and ultimate fate in various ecosystems. exportersindia.com For example, ammonia can form strong complexes with mercury, which may alter its leaching characteristics from different materials. exportersindia.com
Table 1: Factors Influencing Mercury Mobility and Speciation in the Environment
| Factor | Influence on Mobility | Influence on Speciation |
| pH | Affects solubility and binding to soil particles. | Influences the formation of different mercury complexes. |
| Redox Potential | Low redox potential in anoxic environments (e.g., sediments) can enhance mobility. | A key factor in the microbial methylation of inorganic mercury to methylmercury. |
| Organic Matter | Can either decrease mobility through strong binding or increase it by forming soluble complexes. | Provides a substrate for microbial activity, including methylation, and forms complexes with mercury. |
| Chloride (Cl⁻) | High concentrations can increase the mobility of mercury by forming soluble chloro-complexes. | Competes with other ligands for binding with mercury, affecting its chemical form. |
| Sulfide (S²⁻) | Can decrease mobility by precipitating highly insoluble mercury sulfide (cinnabar). | Forms strong complexes with mercury, reducing its availability for methylation. |
Volatilization Processes in Biogeochemical Cycles
Volatilization is a key process in the global biogeochemical cycle of mercury, facilitating its long-range atmospheric transport. Inorganic mercury compounds can be reduced to elemental mercury (Hg⁰), which is volatile and can be released from soils and water surfaces into the atmosphere. epa.gov
Both biotic and abiotic processes contribute to the reduction of Hg(II) to Hg⁰. Abiotic reduction can be driven by sunlight (photoreduction) or by reducing agents present in the environment. epa.gov Biotic reduction is carried out by various microorganisms. nih.gov Once in the atmosphere, elemental mercury can be transported globally before being deposited back to terrestrial and aquatic ecosystems, where it can re-enter the cycle of transformation and transport. epa.gov
Theoretical and Computational Investigations of Mercury Nitrogen Chlorine Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to analyzing the electronic structure of molecules, providing insights into bonding, charge distribution, and molecular orbital energies. For systems containing heavy elements like mercury, relativistic effects can be significant, making methods that account for them, such as those employing effective core potentials, essential.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), along with Density Functional Theory (DFT), are widely used to investigate these systems. researchgate.net These calculations can elucidate the nature of the covalent and coordinate bonds between mercury, nitrogen, and chlorine. For instance, analysis of the frontier molecular orbitals (HOMO and LUMO) can predict the reactivity of the complex, while calculated partial atomic charges reveal the degree of ionic or covalent character in the bonds. researchgate.net
In a study on various N-Cl compounds using DFT, it was found that nitrogen atoms typically bear a substantial negative charge while chlorine atoms have a small positive charge, a counterintuitive finding that highlights the power of computational analysis. researchgate.net Similar calculations on mercury-ammine-chloride species would clarify the electron distribution and the nature of the Hg-N and Hg-Cl bonds.
Table 1: Representative Data from Quantum Chemical Calculations on a Hypothetical Hg-N-Cl Species This table illustrates the type of data generated from electronic structure calculations and is not based on experimentally verified results for a specific ammonium (B1175870) mercuric chloride compound.
| Calculated Property | Value | Significance |
|---|---|---|
| Hg-N Bond Length | ~2.10 Å | Indicates the distance between mercury and nitrogen nuclei, crucial for defining molecular geometry. |
| Hg-Cl Bond Length | ~2.35 Å | Defines the distance between mercury and chlorine nuclei. |
| N-Hg-N Bond Angle | ~180° (for [Hg(NH₃)₂]²⁺) | Determines the overall shape and symmetry of the coordination complex. |
| Mulliken Charge on Hg | +1.5 |e| | Suggests a significant transfer of electron density from the mercury atom to the ligands. |
| Mulliken Charge on N | -0.8 |e| | Indicates electron density accumulation on the nitrogen atom, consistent with its role as a Lewis base. |
| HOMO-LUMO Energy Gap | 4.5 eV | Relates to the electronic stability and the energy required for electronic excitation. |
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of their dynamic behavior. For ammonium mercuric chloride systems, MD simulations are invaluable for understanding conformational changes, solvent interactions, and the stability of different complex forms in solution. researchgate.net
An MD simulation requires a force field, a set of parameters and potential energy functions that describe the interactions between atoms. For an aqueous solution of a compound like (NH₄)₂[HgCl₄], the simulation would model the interactions between the [HgCl₄]²⁻ anion, the NH₄⁺ cations, and the surrounding water molecules. researchgate.net A 2.2 molal solution of ammonium chloride in water has been studied using MD, revealing that the first hydration shell of the ammonium ion contains an average of eight water molecules and that the ion acts as a structure-breaker. researchgate.netresearchgate.net
By analyzing the simulation trajectories, researchers can calculate properties such as radial distribution functions, which describe the probability of finding one atom at a certain distance from another, and coordination numbers. researchgate.net This provides a dynamic view of how the solvent molecules arrange themselves around the mercury complex and how the ammonium counter-ions are distributed. Such simulations can also reveal the flexibility of the mercury coordination sphere and the exchange dynamics of ligands.
Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation This table outlines the general setup and expected results from an MD simulation of a solvated mercury-ammine-chloride complex.
| Parameter/Output | Description | Example |
|---|---|---|
| System Composition | The molecules included in the simulation box. | 1 [HgCl₄]²⁻ ion, 2 NH₄⁺ ions, 500 water molecules |
| Force Field | The potential energy functions used to model atomic interactions. | CHARMM, AMBER, or custom-parameterized force field for Hg |
| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Simulation Time | The duration of the simulated physical time. | 100 nanoseconds |
| Radial Distribution Function (g(r)) | A key output describing the local structure of the solution. | Peak in Hg-O g(r) indicates the distance to the first hydration shell. |
| Coordination Number | The average number of a specific type of atom in the first solvation shell of another. | Calculated by integrating the radial distribution function. |
Computational Modeling of Reaction Pathways and Energetics
Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction pathways and their associated energetics. This is particularly useful for understanding the synthesis of mercury-ammine-chloride compounds, such as the reaction between mercury(II) chloride (HgCl₂) and ammonia (B1221849) (NH₃). doubtnut.com
This reaction can lead to different products depending on the conditions. The primary product is often the white precipitate mercuric amidochloride (Hg(NH₂)Cl). doubtnut.com However, if ammonia is added to an HgCl₂ solution that also contains a high concentration of ammonium chloride, a different complex, diammine mercury(II) chloride ([Hg(NH₃)₂]Cl₂), is formed.
Table 3: Illustrative Reaction Energetics for HgCl₂ + 2NH₃ → Hg(NH₂)Cl + NH₄Cl This table presents hypothetical energy values for key states along the reaction pathway to demonstrate the type of information obtained from computational modeling. These are not experimental values.
| Reaction State | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | Separate HgCl₂ and NH₃ molecules. | 0 (Reference) |
| Intermediate Complex | A loosely bound adduct, e.g., HgCl₂(NH₃). | -25 |
| Transition State | The highest energy point on the pathway, involving bond breaking/formation. | +60 |
| Products | Stable Hg(NH₂)Cl and NH₄Cl species. | -90 |
Density Functional Theory Applications in Complexation Studies
Density Functional Theory (DFT) has become a cornerstone of computational studies on mercury-containing systems. It offers a robust balance of computational efficiency and accuracy, making it ideal for investigating the complexation of mercury(II) with chloride and nitrogen-containing ligands. DFT is widely used to explore the electronic structure, stability, geometry, and vibrational frequencies of these complexes.
In the context of this compound, DFT can be used to study the structures and properties of various potential species, such as the tetrahedral [HgCl₄]²⁻ anion, the linear [Hg(NH₃)₂]²⁺ cation, and the polymeric chain structure of Hg(NH₂)Cl. wikipedia.orgnih.gov By calculating the binding energies, DFT can predict the thermodynamic stability of these complexes. For example, calculations can compare the energy of the [HgCl₄]²⁻ complex relative to its constituent ions (Hg²⁺ and 4Cl⁻) in the gas phase or with a solvent model.
Furthermore, DFT can predict spectroscopic properties that can be compared with experimental data. For instance, calculated vibrational frequencies (e.g., for Hg-Cl and Hg-N stretching modes) can help in the interpretation of experimental infrared (IR) and Raman spectra, confirming the structure of the synthesized compound. acs.org Studies on mercury(II) halide complexes with various nitrogen-donor ligands have successfully used DFT to rationalize the observed coordination geometries, which can range from linear to distorted tetrahedral. nih.govacs.org
Table 4: Comparison of Hypothetical DFT-Calculated Properties for Different Mercury-Ammine-Chloride Species This table illustrates how DFT can be used to compare and contrast related complexes. The values are representative and not from a single comprehensive study.
| Species | Coordination Geometry | Calculated Hg-N Bond Length (Å) | Calculated Hg-Cl Bond Length (Å) | Calculated Binding Energy (kJ/mol) |
|---|---|---|---|---|
| [Hg(NH₃)₂]²⁺ | Linear | 2.08 | N/A | -350 |
| Hg(NH₂)Cl (monomer) | Linear (N-Hg-Cl) | 2.05 | 2.33 | - (Depends on reference state) |
| [HgCl₄]²⁻ | Tetrahedral | N/A | 2.45 | -1850 (relative to Hg²⁺ + 4Cl⁻) |
| [HgCl₂(2,2'-bipy)] | Distorted Tetrahedral | 2.25 | 2.40 | - (Depends on reference state) |
Conclusion and Future Research Directions
Advancements in Synthetic Methodologies and Material Purity
The traditional synthesis of ammonium (B1175870) mercuric chloride involves the reaction of mercuric chloride with ammonia (B1221849). wikipedia.org However, future research will likely focus on developing more sophisticated synthetic routes to achieve higher purity and better control over the final product's physical properties. Historical methods often resulted in a product that would darken upon exposure to light. wikipedia.org
Advancements in the synthesis of related compounds, such as quaternary ammonium compounds, highlight the potential for new synthetic strategies. mdpi.com Future methodologies may explore controlled precipitation techniques, the use of alternative ammonia sources or delivery methods, and the application of microwave-assisted synthesis to enhance reaction rates and product homogeneity. The synthesis of related compounds like ammoniated mercury salicylate (B1505791) through various routes, such as reacting mercuric salicylate with ammonia or ammoniated mercury with sodium salicylate, suggests that similar innovative approaches could be applied to ammonium mercuric chloride. google.com
A key challenge in producing high-purity this compound is the prevention of side reactions and the formation of impurities. Future research will likely focus on optimizing reaction conditions, such as temperature and reactant concentrations, and employing advanced purification techniques like recrystallization from various solvents to obtain highly pure, crystalline material suitable for detailed structural and property analysis.
Deeper Elucidation of Complex Reaction Mechanisms
The reaction between mercuric chloride and ammonia is more complex than a simple precipitation. Depending on the reaction conditions, various ammoniated mercury compounds can be formed. askfilo.com The reaction of aqueous ammonia with mercurous chloride (Hg₂Cl₂) results in a disproportionation reaction, yielding black metallic mercury and white mercury(II) amidochloride. libretexts.org
Future investigations will likely employ advanced kinetic and mechanistic studies to unravel the intricate steps involved in the formation of this compound. This includes understanding the formation of intermediate complexes, such as [Hg(NH₃)₂]Cl₂, and their subsequent transformation into the final product. askfilo.comdoubtnut.com The use of stopped-flow techniques and in-situ spectroscopic monitoring could provide real-time data on the reaction progress, allowing for a more detailed understanding of the reaction pathways. Furthermore, the decomposition of this compound upon heating into gaseous mercury, hydrogen chloride, and nitrogen oxides presents another area for detailed mechanistic study. wikipedia.org
Understanding the role of pH and the presence of other ions in solution will also be crucial. For instance, the reaction of mercuric chloride with ammonia in the presence of an alkaline double mercuric salt can lead to different ammoniated compounds. google.com A comprehensive understanding of these reaction mechanisms is essential for controlling the synthesis and predicting the stability and reactivity of this compound.
Innovation in Analytical Techniques for Trace Analysis
The accurate detection and quantification of mercury species at trace levels are critical for environmental monitoring and toxicological studies. While historical methods existed, modern analytical chemistry offers a suite of powerful techniques for the speciation of mercury compounds, including those containing amine and chloride ligands.
Future research will focus on the development and refinement of these techniques for the specific analysis of this compound and its degradation products in complex matrices. Hyphenated techniques, such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), are particularly promising for separating and quantifying different mercury species with high sensitivity and selectivity. nih.gov The use of different mobile phases, such as those containing l-cysteine (B1669680) and mercaptoethanol, can be optimized for the separation of mercury-amine complexes. nih.gov
Other techniques like Cold Vapor Atomic Absorption Spectrometry (CV-AAS) and Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) will continue to be important for the determination of total mercury. nih.gov Innovations may include the development of novel sample preparation and preconcentration methods, such as solid-phase microextraction (SPME) and cloud point extraction, to enhance detection limits for trace amounts of this compound in environmental samples. nih.govresearchgate.net The interference of mercuric chloride as a preservative in the analysis of organic compounds in water samples highlights the need for careful method development when dealing with mercury-containing samples. usgs.gov
| Analytical Technique | Principle | Application in Mercury Analysis | Potential for this compound Analysis |
| HPLC-ICP-MS | Chromatographic separation followed by mass spectrometric detection of elements. | Speciation of various mercury compounds, including organomercury. nih.gov | High potential for separation and quantification of this compound and its derivatives. |
| CV-AAS/CV-AFS | Reduction of mercury ions to elemental mercury, which is then detected by atomic absorption or fluorescence. | Widely used for total mercury determination at trace levels. nih.gov | Suitable for determining the total mercury content originating from this compound. |
| SPME | A solvent-free extraction technique where a coated fiber is used to concentrate analytes. | Preconcentration of mercury species from environmental samples. researchgate.net | Can be adapted to concentrate this compound from water samples for subsequent analysis. |
Contributions to Environmental Mercury Remediation Strategies
Given the toxicity of mercury compounds, understanding their fate and transport in the environment is crucial. Research into the environmental chemistry of this compound can contribute to the development of effective mercury remediation strategies. The biogeochemical cycle of mercury is complex, involving various transformations between inorganic and organic forms. mdpi.comnih.govresearchgate.netprinceton.edu
Future studies should investigate the role of this compound within this cycle. For instance, its solubility and reactivity with other environmental components will determine its mobility and bioavailability. wikipedia.org Technologies for removing mercuric salts from aqueous solutions, such as the use of ion exchange resins, could be applicable to water contaminated with this compound. clu-in.org
Furthermore, research into the interaction of this compound with natural organic matter and microorganisms will provide insights into its potential for bioremediation. Understanding how microorganisms might transform this compound could lead to the development of novel biological treatment systems for mercury-contaminated sites. The study of mercury removal from industrial wastewater provides a framework for developing strategies to manage potential contamination from sources containing ammoniated mercury compounds.
Emerging Insights from Advanced Theoretical and Computational Studies
Theoretical and computational chemistry provide powerful tools to investigate the structure, bonding, and reactivity of molecules at the atomic level. For a compound like this compound, where experimental studies can be challenging due to its toxicity, computational methods offer a safe and insightful alternative.
Future research will undoubtedly leverage advanced computational techniques, such as Density Functional Theory (DFT), to gain a deeper understanding of the intrinsic properties of this compound. DFT calculations can be used to model the geometric and electronic structure of the polymeric (HgNH₂)n chains and the nature of the interaction with the chloride counter-ions. wikipedia.org Such studies can also elucidate the mechanism of its formation and decomposition.
Q & A
Q. What are the standard laboratory synthesis protocols for ammonium mercuric chloride, and how do reaction conditions influence product purity?
this compound (NH₂HgCl) is synthesized by reacting mercuric chloride (HgCl₂) with aqueous ammonia (NH₃) or ammonium salts. Key steps include:
- Precipitation method : Slowly adding NH₃ to HgCl₂ solution under controlled pH (8–10) to avoid over-ammoniation, which may yield fusible vs. infusible precipitates .
- Temperature control : Maintaining temperatures below 30°C to prevent decomposition into mercury(II) oxide or metallic mercury .
- Purification : Washing the precipitate with cold water to remove excess NH₄Cl, followed by vacuum drying . Purity is verified via X-ray diffraction (XRD) and mercury content analysis using atomic absorption spectroscopy (AAS) .
Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?
- Spectroscopy : Fourier-transform infrared (FTIR) to identify NH₃ and Hg-Cl vibrational bands .
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition products (e.g., Hg, NH₃, HCl) .
- Titration : Using potassium iodide (KI) to quantify Hg²⁺ via iodometric titration, where excess KI forms soluble K₂HgI₄ (Nessler’s reagent) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Ventilation : Use fume hoods with ≥10 air changes/hour to minimize inhalation of Hg vapors or dust .
- PPE : Nitrile gloves, sealed goggles, and NIOSH-approved respirators with P100 filters for dust/vapor protection .
- Decontamination : Immediate rinsing of exposed skin/eyes with water for 15+ minutes; administer dimercaprol (BAL) for systemic Hg poisoning .
Advanced Research Questions
Q. How do conflicting reports on the environmental persistence of this compound impact risk assessments in aquatic ecosystems?
Studies cite a half-life of 2.7 days in seawater , but contradictions arise due to:
- pH-dependent speciation : In acidic waters, NH₂HgCl dissociates into Hg²⁺ and NH₄⁺, increasing bioavailability .
- Sediment interactions : Organic matter and sulfides in sediments immobilize Hg²⁺, reducing acute toxicity but enabling long-term bioaccumulation . Methodological resolution : Combine ion-selective electrode (ISE) measurements for free Hg²⁺ with bioassays using Daphnia magna to quantify acute vs. chronic effects .
Q. What mechanistic insights explain the selective binding of this compound to sulfhydryl groups in proteins?
Hg²⁺ in NH₂HgCl exhibits a high affinity for thiol (-SH) groups due to:
- Soft acid-base theory : Hg²⁺ (soft acid) preferentially binds to soft bases like cysteine residues, disrupting enzyme active sites (e.g., ATPases) .
- Kinetic studies : Stopped-flow spectrophotometry reveals rapid binding kinetics (k ≈ 10⁶ M⁻¹s⁻¹) with glutathione, forming stable Hg-S bonds . Experimental design : Use site-directed mutagenesis to replace cysteine with serine in model proteins (e.g., urease) and compare Hg-induced inhibition .
Q. How can researchers resolve discrepancies in reported thermal decomposition pathways of this compound?
Conflicting TGA data suggest decomposition at 150°C (→ HgCl₂ + NH₃) vs. 200°C (→ HgO + NH₄Cl):
Q. What strategies mitigate interference from this compound in assays detecting NH₄⁺ ions?
NH₂HgCl releases NH₄⁺ under acidic conditions, confounding colorimetric assays (e.g., Nessler’s method). Mitigation includes:
- Pre-treatment : Chelate Hg²⁺ with EDTA before NH₄⁺ quantification .
- Alternative methods : Use ion chromatography with conductivity detection to separate NH₄⁺ from Hg complexes .
Data Contradiction and Nomenclature Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
